molecular formula C23H14F6N4O4 B12367547 Hsd17B13-IN-96

Hsd17B13-IN-96

Cat. No.: B12367547
M. Wt: 524.4 g/mol
InChI Key: OEUNFTBQLPLZEJ-UHFFFAOYSA-N
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Description

Hsd17B13-IN-96 is a novel inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 is considered a promising therapeutic approach for treating these liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-96 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, purification systems, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-96 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

Hsd17B13-IN-96 has several scientific research applications, including:

Mechanism of Action

Hsd17B13-IN-96 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This inhibition disrupts the normal function of HSD17B13 in lipid droplet metabolism, leading to reduced lipid accumulation and inflammation in the liver. The molecular targets include the active site of HSD17B13, and the pathways involved are related to lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hsd17B13-IN-96 stands out due to its unique chemical structure, which provides high specificity and potency in inhibiting HSD17B13. This makes it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C23H14F6N4O4

Molecular Weight

524.4 g/mol

IUPAC Name

5-hydroxy-N-[4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C23H14F6N4O4/c24-22(25,26)19-16(34)9-8-15(31-19)20(35)32-14-6-3-5-13-18(14)21(36)33(11-30-13)10-12-4-1-2-7-17(12)37-23(27,28)29/h1-9,11,34H,10H2,(H,32,35)

InChI Key

OEUNFTBQLPLZEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

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